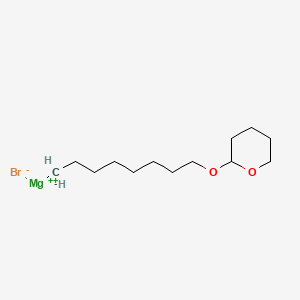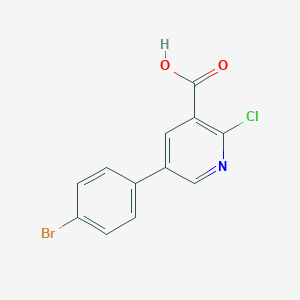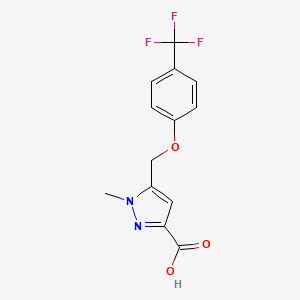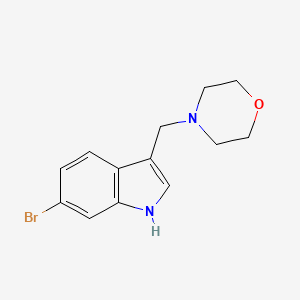![molecular formula C44H63NO4PPdS- B6316010 [RockPhos Palladacycle], min. 98% CAS No. 2009020-38-4](/img/structure/B6316010.png)
[RockPhos Palladacycle], min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RockPhos Palladacycle, also known as [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is a palladacycle .
Synthesis Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They have been synthesized using a mild base and an environmentally desirable solvent . The synthetic protocol focuses on complexes bearing backbone-substituted N-heterocyclic carbene ligands .Molecular Structure Analysis
The empirical formula of RockPhos Palladacycle is C44H62NO4PPdS . Its molecular weight is 838.43 g/mol .Chemical Reactions Analysis
Palladacyclic architectures have been used in cross-coupling reactions . They have unique electronic and steric properties that help stabilize the catalytically active species and provide additional control over reaction selectivity .Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig Cross Coupling Reaction
RockPhos Pd G3 is used as a catalyst in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are key structural elements in many chemical compounds, including pharmaceuticals and materials .
Heck Reaction
The Heck Reaction is another application of RockPhos Pd G3 . This reaction is used to couple aryl halides with alkenes, a process that is widely used in the synthesis of complex organic molecules .
Hiyama Coupling
RockPhos Pd G3 is also used in the Hiyama Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides .
Negishi Coupling
In the Negishi Coupling reaction, RockPhos Pd G3 acts as a catalyst . This reaction is used to form carbon-carbon bonds by coupling organozinc compounds with organic halides .
Sonogashira Coupling
RockPhos Pd G3 is used in the Sonogashira Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides .
Stille Coupling
The Stille Coupling reaction is another application of RockPhos Pd G3 . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides .
Suzuki-Miyaura Coupling
RockPhos Pd G3 is used in the Suzuki-Miyaura Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling boronic acids with aryl or vinyl halides .
Arylation of Aliphatic Alcohols
RockPhos Pd G3 has demonstrated utility in the arylation of aliphatic alcohols . This reaction is used to form carbon-oxygen bonds, which are key structural elements in many chemical compounds .
Safety and Hazards
According to the safety data sheet, if RockPhos Palladacycle is inhaled, the person should be moved into fresh air . If it comes into contact with skin, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .
Zukünftige Richtungen
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . They possess unique electronic and steric properties that have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could have significant potential for future developments in the field of cross-coupling reactions .
Eigenschaften
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMIRGGAFFMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO4PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)






![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)
